1,1-Bis(bromomethyl)cyclopropane
Overview
Description
1,1-Bis(bromomethyl)cyclopropane is an organic compound with the molecular formula C5H8Br2. It consists of a cyclopropane ring with two bromomethyl groups attached to the same carbon atom.
Mechanism of Action
- The primary target of 1,1-Bis(bromomethyl)cyclopropane is not well-documented in the literature. However, it is commonly used as a synthetic building block for introducing the cyclopropylmethyl group in various chemical reactions .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1,1-Bis(bromomethyl)cyclopropane plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a reactant in the preparation of nitro-substituted triangulanes . The compound interacts with various enzymes and proteins, primarily through its bromomethyl groups, which can form covalent bonds with nucleophilic sites on biomolecules. These interactions can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Over extended periods, it may undergo degradation, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can induce persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce subtle changes in cellular function and metabolism, while higher doses can lead to more pronounced effects, including toxicity. Studies have shown that high doses of this compound can cause adverse effects such as tissue damage and disruption of normal cellular processes . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the breakdown of bromomethyl groups, leading to the formation of reactive intermediates. These intermediates can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s bromomethyl groups can facilitate its binding to specific transporters, allowing it to be taken up by cells and distributed to various cellular compartments. This distribution can influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on local biomolecules. For example, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Preparation Methods
1,1-Bis(bromomethyl)cyclopropane can be synthesized through several methods:
Electrolytic Reduction: One method involves the controlled-potential electrolytic reduction of pentaerythrityl tetrabromide in a solvent system of N,N-dimethylformamide and tetra-n-butylammonium bromide.
Reaction with Bromine: Another approach is the reaction of methylenecyclobutane with bromine, which yields a mixture of isomeric bromides, including this compound.
Reaction with Phosphorus Tribromide: Cyclopropane-1,1-dimethanol can be reacted with phosphorus tribromide to produce this compound.
Chemical Reactions Analysis
1,1-Bis(bromomethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: Oxidation of this compound can yield cyclopropane derivatives with oxidized functional groups.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as reducing agents like zinc powder and oxidizing agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Bis(bromomethyl)cyclopropane has several scientific research applications:
Organic Synthesis: It serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Materials Science: The compound’s unique structure makes it useful in the development of materials with specific mechanical and electronic properties.
Biological Research: It is used in the synthesis of biologically active compounds, including those with antibacterial and antiviral properties.
Comparison with Similar Compounds
1,1-Bis(bromomethyl)cyclopropane can be compared with other similar compounds, such as:
Cyclopropylmethyl Bromide: This compound has a similar structure but with only one bromomethyl group attached to the cyclopropane ring.
1,1-Dibromocyclopropane: This compound has two bromine atoms directly attached to the cyclopropane ring, making it less reactive than this compound.
1,1-Bis(chloromethyl)cyclopropane: This compound has two chloromethyl groups instead of bromomethyl groups, resulting in different reactivity and applications.
Properties
IUPAC Name |
1,1-bis(bromomethyl)cyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCHFNVRRQTXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452195 | |
Record name | 1,1-bis(bromomethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29086-41-7 | |
Record name | 1,1-Bis(bromomethyl)cyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29086-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis-(bromomethyl)-cyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029086417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-bis(bromomethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis-(Bromomethyl)-cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major reaction pathways observed for 1,1-Bis(bromomethyl)cyclopropane under reductive conditions?
A1: Research indicates that the reduction of this compound primarily proceeds through pathways involving the opening and expansion of the cyclopropane ring. [] This is in contrast to the formation of a second three-membered ring, yielding vinylspiropentane, which occurs with low yield. [] The proposed mechanism suggests a radical-based reaction. []
Q2: Can you elaborate on the use of this compound in the synthesis of other compounds?
A2: this compound serves as a precursor for synthesizing various compounds. For example, reacting it with triphenylphosphine results in the nucleophilic cleavage of the cyclopropane ring, demonstrating its reactivity. [] This highlights the susceptibility of even non-activated cyclopropanes to ring-opening reactions under specific conditions. [] Additionally, it can be used to synthesize 2-vinyl-1,1-bis(hydroxymethyl)cyclopropane, a precursor for more complex molecules. []
Q3: What insights did computational chemistry provide about the reaction mechanisms of this compound?
A3: The FLAMINGO program system was employed to predict the reaction mechanisms of this compound. [] The computational study proposed a mixed anionic and radical mechanism, suggesting multiple pathways are possible depending on reaction conditions. [] This highlights the value of computational tools in elucidating complex reaction mechanisms.
Q4: Are there any interesting photochemical reactions involving this compound?
A4: Yes, 2-Vinyl-1,1-bis(bromomethyl)cyclopropane, a derivative, undergoes a facile photochemical rearrangement to form 6-Bromo-2-(bromomethyl)hexa-1,4-diene. [] This example illustrates the potential for light-induced transformations in this class of compounds.
Q5: What electrochemical methods have been explored to study this compound?
A5: Controlled-potential electrolytic reduction has been employed to study the electrochemical behavior of this compound. [, ] This technique allows for precise control over the reaction conditions, enabling researchers to investigate specific electron transfer processes.
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